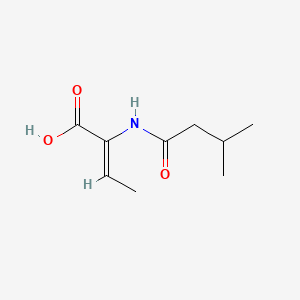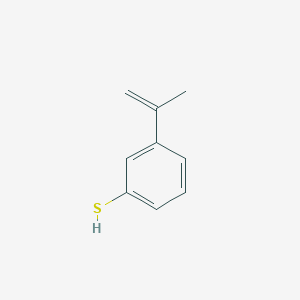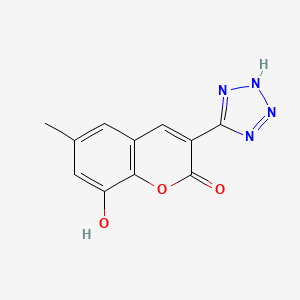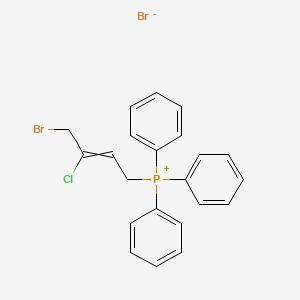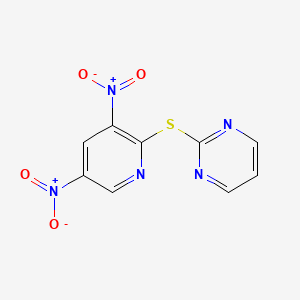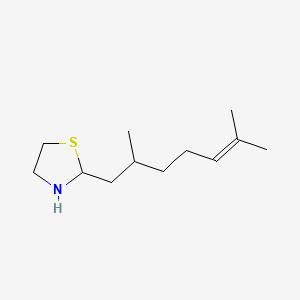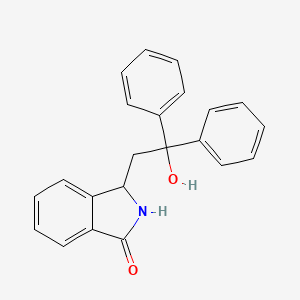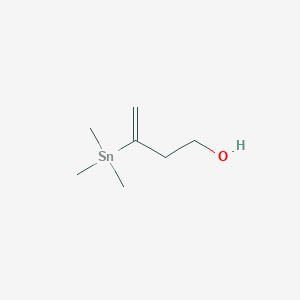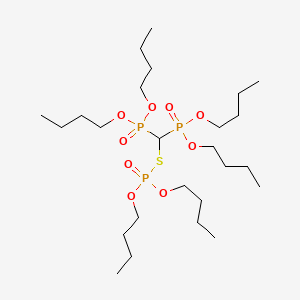
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is a chemical compound known for its unique structure and properties It is a member of the phosphorothioate family, which are compounds containing a phosphorus-sulfur bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester typically involves the reaction of dibutyl phosphite with a suitable thiophosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.
Substitution: It can participate in substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions may produce various substituted phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-sulfur bond plays a crucial role in its reactivity and interaction with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a drug delivery system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is unique due to its specific structure, which includes two dibutoxyphosphinyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
73972-83-5 |
|---|---|
Formule moléculaire |
C25H55O9P3S |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
1-[butoxy-[dibutoxyphosphoryl(dibutoxyphosphorylsulfanyl)methyl]phosphoryl]oxybutane |
InChI |
InChI=1S/C25H55O9P3S/c1-7-13-19-29-35(26,30-20-14-8-2)25(36(27,31-21-15-9-3)32-22-16-10-4)38-37(28,33-23-17-11-5)34-24-18-12-6/h25H,7-24H2,1-6H3 |
Clé InChI |
NWQRJMFYUPVOLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(P(=O)(OCCCC)OCCCC)SP(=O)(OCCCC)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


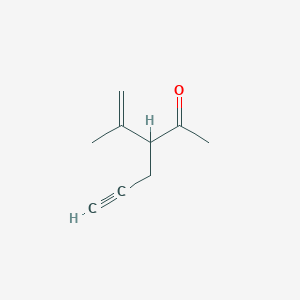
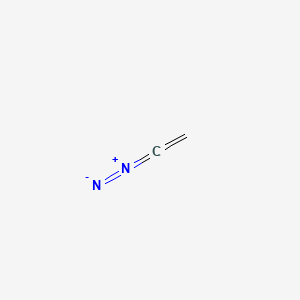

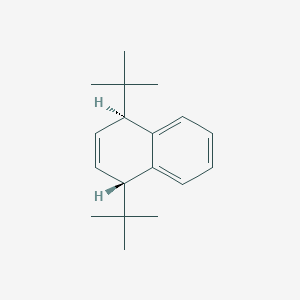
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
